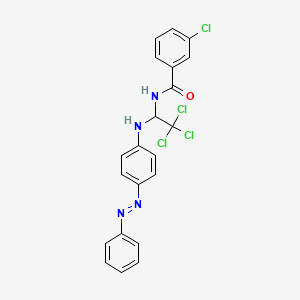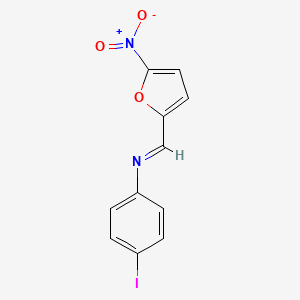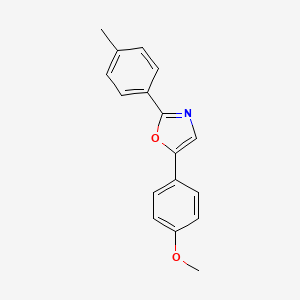
2,2'-(Octylimino)diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Octylimino)diacetic acid is an organic compound characterized by the presence of an octyl group attached to an imino diacetic acid framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Octylimino)diacetic acid typically involves the reaction of octylamine with chloroacetic acid under basic conditions. The general reaction scheme is as follows:
Starting Materials: Octylamine and chloroacetic acid.
Reaction Conditions: The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: Octylamine is added to a solution of chloroacetic acid in water. Sodium hydroxide is then added to maintain the pH. The mixture is stirred at room temperature until the reaction is complete.
Purification: The product is isolated by acidifying the reaction mixture and extracting the compound using an organic solvent.
Industrial Production Methods: Industrial production of 2,2’-(Octylimino)diacetic acid follows similar synthetic routes but on a larger scale. The process involves continuous stirring and precise control of reaction conditions to ensure high yield and purity. Industrial reactors and automated systems are used to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: 2,2’-(Octylimino)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of octanoic acid and diacetic acid derivatives.
Reduction: Formation of octylamine derivatives.
Substitution: Formation of substituted imino diacetic acid derivatives.
Scientific Research Applications
2,2’-(Octylimino)diacetic acid has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry: Utilized in the formulation of detergents and surfactants due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 2,2’-(Octylimino)diacetic acid involves its ability to chelate metal ions. The imino and carboxyl groups coordinate with metal ions, forming stable complexes. This chelation process can influence various biochemical pathways and enhance the solubility and stability of metal ions in different environments.
Comparison with Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar coordination properties but a different structural framework.
Nitrilotriacetic acid (NTA): Another chelating agent with a similar imino diacetic acid structure but lacking the octyl group.
Uniqueness: 2,2’-(Octylimino)diacetic acid is unique due to the presence of the octyl group, which imparts hydrophobic characteristics, making it suitable for applications requiring amphiphilic properties. This distinguishes it from other chelating agents like EDTA and NTA, which are more hydrophilic.
Properties
CAS No. |
56004-53-6 |
|---|---|
Molecular Formula |
C12H23NO4 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-[carboxymethyl(octyl)amino]acetic acid |
InChI |
InChI=1S/C12H23NO4/c1-2-3-4-5-6-7-8-13(9-11(14)15)10-12(16)17/h2-10H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
IHWFWYCNJLFHPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide](/img/structure/B11992092.png)
![Ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11992094.png)
![2-methyl-3-{[(E)-phenylmethylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11992110.png)
![N-(4-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11992114.png)

![9-Bromo-5-(4-nitrophenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11992122.png)
![6-Amino-3-methyl-4-{2-[(4-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11992124.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992131.png)

![5-(4-chlorophenyl)-4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11992135.png)



![4-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11992159.png)
